2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a synthetic organic compound with the molecular formula C₁₆H₁₇F₃N₂OS This compound features a pyrimidinone core substituted with a trifluoromethyl group, a propyl chain, and a 4-methylbenzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable β-keto ester and a guanidine derivative under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Propyl Chain: The propyl group can be introduced through an alkylation reaction using a propyl halide in the presence of a strong base.
Addition of the 4-Methylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the CF₃ group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition due to its potential to interact with biological macromolecules.
Medicine: It may serve as a lead compound in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group may participate in redox reactions or form covalent bonds with active site residues. The propyl chain and pyrimidinone core contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methylbenzyl)sulfanyl]-3-ethyl-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with an ethyl group instead of a propyl group.
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(difluoromethyl)-4(3H)-pyrimidinone: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
The unique combination of the trifluoromethyl group, propyl chain, and 4-methylbenzylsulfanyl group in 2-[(4-methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone provides it with distinct chemical and physical properties. These include enhanced lipophilicity, increased metabolic stability, and potential for strong interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2OS/c1-3-8-21-14(22)9-13(16(17,18)19)20-15(21)23-10-12-6-4-11(2)5-7-12/h4-7,9H,3,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOOIQANRYDABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC=C(C=C2)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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